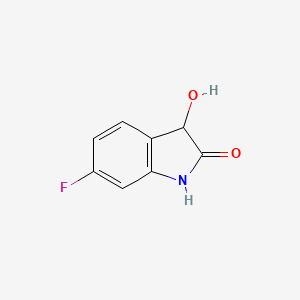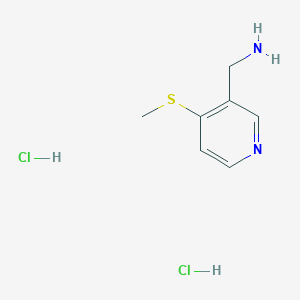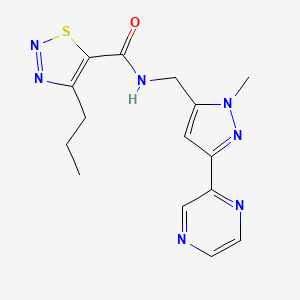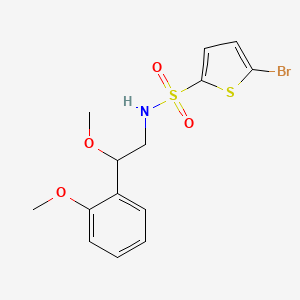
6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular weight of 167.14 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of compounds similar to 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one, such as 1H- and 2H-indazoles, has been achieved through various strategies. These include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The IUPAC name of this compound is 6-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one . The InChI code is 1S/C8H6FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,10-12H .Physical And Chemical Properties Analysis
6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a powder at room temperature . It has a molecular weight of 167.14 .Applications De Recherche Scientifique
Antiviral Applications
6-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has shown potential in antiviral research. Indole derivatives, including this compound, have been synthesized and tested for their efficacy against various viruses. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and other RNA and DNA viruses . The structural flexibility of indole allows for the creation of numerous derivatives, which can be optimized for antiviral properties.
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them valuable in the development of new therapeutic agents. Research indicates that modifications to the indole scaffold can result in compounds with significant anti-inflammatory activity, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Applications
Indole compounds, including 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one, are being explored for their anticancer potential. The indole nucleus is a common feature in many natural and synthetic compounds with known anticancer activity. Researchers are interested in synthesizing various indole derivatives to screen for their ability to inhibit cancer cell growth .
Anti-HIV Applications
Indole derivatives have been studied for their potential to inhibit HIV replication. Compounds with the indole nucleus have been synthesized and tested against HIV-1 and HIV-2 strains, showing promising results in preventing the virus from replicating in infected cells . This research could lead to new treatments for HIV/AIDS.
Antioxidant Applications
The antioxidant activity of indole derivatives is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various chronic diseases. Indole-based compounds are being investigated for their ability to act as antioxidants, potentially contributing to the prevention of diseases caused by oxidative damage .
Antimicrobial Applications
Indole derivatives have also been evaluated for their antimicrobial properties. The ability to combat a wide range of microbial pathogens, including bacteria and fungi, makes these compounds important in the development of new antimicrobial drugs. With increasing antibiotic resistance, there is a pressing need for novel antimicrobials, and indole derivatives could be part of the solution .
Safety And Hazards
Propriétés
IUPAC Name |
6-fluoro-3-hydroxy-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,7,11H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAJXNPNPVRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)




![3-((3-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2923398.png)
![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)
![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)


![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)
![N-Ethyl-N-[2-[2-methyl-3-(morpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2923409.png)
